molecular formula C17H16F3N3O2S B034737 2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole CAS No. 103577-47-5

2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole

Cat. No. B034737
CAS RN: 103577-47-5
M. Wt: 383.4 g/mol
InChI Key: FPVRBOKLMQOBQO-UHFFFAOYSA-N
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Description

This compound is a benzimidazole derivative . It is also known as Lansoprazole , which is a well-known proton pump inhibitor used for treating conditions caused by excessive acidity in the stomach .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3-dimethylpyridine with acetic acid and a portion of 30% hydrogen peroxide. The mixture is heated and the remaining hydrogen peroxide is added .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring substituted with a sulfinyl group, which is further substituted with a 3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl group .

Mechanism of Action

As a proton pump inhibitor, Lansoprazole works by reducing the production of stomach acid, thereby helping to alleviate conditions caused by excessive acidity .

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, it is generally advisable to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure without obtaining special instructions beforehand .

Future Directions

A novel crystal of this compound or a salt thereof has been found to be useful as an excellent antiulcer agent . This suggests potential future directions in the development of new formulations or therapeutic applications.

properties

IUPAC Name

2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2S/c1-10-7-21-14(11(2)15(10)25-9-17(18,19)20)8-26(24)16-22-12-5-3-4-6-13(12)23-16/h3-7H,8-9H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVRBOKLMQOBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OCC(F)(F)F)C)CS(=O)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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